Tiagabine Acyl-β-D-glucuronide
Description
Properties
Molecular Formula |
C₂₆H₃₃NO₈S₂ |
|---|---|
Molecular Weight |
551.67 |
Origin of Product |
United States |
Formation and Biosynthesis of Tiagabine Acyl β D Glucuronide
Elucidation of Glucuronidation Pathways
The formation of glucuronide conjugates of tiagabine (B1662831) can occur through multiple routes, involving either the parent drug directly or its previously metabolized forms. drugs.comresearchgate.net
One of the primary metabolic routes for tiagabine is its direct conjugation with glucuronic acid. In this pathway, the carboxylic acid functional group of the parent tiagabine molecule acts as an acceptor for the glucuronic acid moiety from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). This reaction results in the formation of an acyl-glucuronide, specifically Tiagabine Acyl-β-D-glucuronide. This process transforms the lipophilic drug into a more hydrophilic compound, preparing it for elimination.
In addition to direct glucuronidation, tiagabine can first undergo Phase I metabolism. drugs.com The primary oxidative pathway involves the oxidation of the thiophene (B33073) ring, leading to the formation of 5-oxo-tiagabine. drugs.com This metabolite, which is pharmacologically inactive, can then undergo a secondary, Phase II conjugation reaction. drugs.com Glucuronidation of 5-oxo-tiagabine would involve the attachment of glucuronic acid to a suitable functional group on this oxidized metabolite, further increasing its polarity and facilitating its removal from the body.
Enzymology of Tiagabine Glucuronidation
The biotransformation of tiagabine via glucuronidation is catalyzed by a specific superfamily of enzymes known as UDP-Glucuronosyltransferases (UGTs). These enzymes are critical for the metabolism of a wide array of drugs and endogenous compounds. nih.govmdpi.com Identifying the specific UGT isoforms responsible for the glucuronidation of a drug is essential for understanding its metabolic profile and potential for drug-drug interactions. nih.govnih.gov
Pinpointing the exact UGT isoforms that metabolize tiagabine requires specialized in vitro studies. While glucuronidation is a known pathway for tiagabine, the specific isoforms have not been fully elucidated in published literature. drugs.com The process of identification, known as reaction phenotyping, employs several complementary methodologies. nih.govresearchgate.net
Reaction phenotyping is a critical in vitro method used to identify the specific enzymes responsible for a drug's metabolism. researchgate.net The primary approaches for identifying UGT isoforms involve the use of recombinant enzymes and human tissue fractions. nih.govlabcorp.com
Recombinant UGT Enzymes: The most direct method involves incubating the drug with a panel of individual, cDNA-expressed human UGT isoforms. nih.gov By measuring the rate of glucuronide formation for each isoform, researchers can identify which enzymes show significant catalytic activity towards the drug. nih.gov This approach helps to pinpoint the primary enzymes responsible for the metabolic pathway.
Human Liver Microsomes (HLM): HLMs are subcellular fractions derived from human liver tissue that contain a rich complement of drug-metabolizing enzymes, including UGTs. nih.gov Incubating tiagabine with pooled HLMs can confirm its glucuronidation in a system that mimics the human liver environment and allows for the study of enzyme kinetics. nih.gov
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Recombinant UGT Enzymes | Incubation of the drug with a panel of individually expressed UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7). | Provides a definitive identification of which specific isoforms can metabolize the drug. | nih.gov |
| Human Liver Microsomes (HLM) | Incubation of the drug with subcellular fractions from pooled human livers containing a mixture of native metabolizing enzymes. | Represents a more physiologically relevant enzyme environment and allows for kinetic analysis. | nih.gov |
| Correlation Analysis | Correlating the rate of drug glucuronidation with the activity of specific UGT isoforms across a panel of individual human liver microsomes. | Can suggest the involvement of specific UGTs based on known activities in different liver samples. | researchgate.netnih.gov |
A complementary approach to using recombinant enzymes is the use of selective chemical inhibitors in incubations with human liver microsomes. nih.govresearchgate.net In this method, the formation of this compound is measured in the presence and absence of chemicals known to selectively inhibit specific UGT isoforms. A significant reduction in metabolite formation in the presence of a particular inhibitor points to the involvement of the corresponding UGT enzyme in the drug's metabolism. bioivt.com
| Inhibitor | Target UGT Isoform(s) | Reference |
|---|---|---|
| Nilotinib | UGT1A1 | researchgate.net |
| Imipramine | UGT1A3, UGT1A4 | nih.gov |
| Flurbiprofen | UGT2B7 | nih.gov |
| Emodin | UGT1A8, UGT1A10 | researchgate.net |
| Gemfibrozil Glucuronide | CYP2C8 (Note: Primarily a CYP inhibitor, but highlights the specificity required for such studies) | bioivt.com |
Identification of Responsible UDP-Glucuronosyltransferase (UGT) Isoforms
Activity Correlation Analyses
Specific studies employing activity correlation analyses to identify the particular UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of this compound are not available in the published scientific literature based on current search results. This method typically involves correlating the rate of glucuronide formation with the expression levels of specific UGT enzymes across a panel of human liver microsomes.
Recombinant UGT Expression Systems
Detailed research utilizing recombinant UGT expression systems to screen for and identify the specific UGT isoforms that catalyze the glucuronidation of tiagabine has not been identified in publicly available scientific literature. Such systems are a standard in vitro tool for determining which specific enzymes (e.g., UGT1A1, UGT2B7) are responsible for a drug's metabolism. criver.comnih.gov
Kinetic Characterization of UGT-Mediated Formation
Determination of Apparent Michaelis-Menten Parameters
Scientific literature detailing the determination of apparent Michaelis-Menten parameters, such as Kmand Vmax, for the formation of this compound could not be found. These parameters are essential for quantifying the affinity of the enzyme for the substrate and the maximum rate of the reaction.
Inhibition Kinetics and Substrate Specificity
There is no specific information available regarding the inhibition kinetics or substrate specificity of the UGT enzymes involved in tiagabine glucuronidation. Studies have shown that tiagabine itself does not cause significant induction or inhibition of the major hepatic microsomal enzyme systems, but this is a general finding and does not specifically characterize the kinetics of its glucuronidation pathway. nih.govnih.gov
Cofactor Requirements for UGT-Mediated Glucuronidation (e.g., UDP-glucuronic acid)
The formation of this compound is dependent on the presence of the activated cofactor uridine 5'-diphospho-glucuronic acid (UDPGA). This is a universal requirement for all glucuronidation reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmacy180.comtaylorandfrancis.com The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from the UDPGA donor to the tiagabine substrate. creative-bioarray.com This process occurs in two main steps: the synthesis of UDPGA from UDP-glucose, and the subsequent transfer of the glucuronyl group to the substrate, forming the β-D-glucuronide conjugate. pharmacy180.com The reaction mechanism for UGT enzymes is generally understood to involve the formation of a ternary complex, where the enzyme first binds to UDPGA, followed by the binding of the aglycone substrate (in this case, tiagabine). nih.gov
Analytical Methodologies for Detection and Quantification
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental to separating Tiagabine (B1662831) Acyl-β-D-glucuronide from its parent compound and other metabolites in complex biological matrices.
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for the analysis of Tiagabine and its metabolites, including the acyl glucuronide. nih.govnih.govsci-hub.se High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems offer the necessary resolution to separate the glucuronide from the parent drug and other metabolic products. nih.govmdpi.com
Several studies have detailed LC methods for Tiagabine analysis, which can be adapted for its glucuronide metabolite. nih.govtandfonline.comrasayanjournal.co.in These methods often employ reversed-phase columns, such as C18, with gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rasayanjournal.co.inlcms.czcurrentseparations.com The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and ensure accurate quantification. akjournals.com
For instance, a generic LC/MS/MS method for analyzing acyl glucuronide isomers involves a gradient elution on a Hypersil BDS column with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer. currentseparations.com While specific parameters for Tiagabine Acyl-β-D-glucuronide are not extensively detailed in the public domain, the principles of separating similar glucuronide metabolites are well-established. currentseparations.commdpi.com The instability of acyl glucuronides requires careful sample handling and pH control during the analytical process to prevent hydrolysis and acyl migration. nih.govnih.gov
Table 1: Representative Liquid Chromatography Parameters for Antiepileptic Drug Analysis
| Parameter | Description | Commonly Used Options | Reference |
|---|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | UHPLC for higher resolution and faster analysis times. | nih.govmdpi.com |
| Column | Reversed-phase columns are typically used. | C18, Phenyl-Hexyl, Accucore PFP. | mdpi.comlcms.czmdpi.com |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. | Aqueous: Ammonium formate, ammonium acetate, or phosphate (B84403) buffer. Organic: Acetonitrile or methanol. | rasayanjournal.co.inlcms.czcurrentseparations.com |
| Elution | Gradient elution is often necessary for separating multiple components. | Varying the ratio of organic to aqueous phase over the run. | lcms.czcurrentseparations.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 0.2-1.0 mL/min. | rasayanjournal.co.inlcms.cz |
| Detection | Mass Spectrometry (MS) is the preferred method for sensitivity and specificity. | Tandem MS (MS/MS) or High-Resolution MS (HRMS). | nih.govnih.gov |
While liquid chromatography is more common for analyzing polar and thermally labile compounds like glucuronides, gas chromatography (GC) has been utilized for the analysis of the parent drug, Tiagabine. sci-hub.senih.gov For GC analysis, derivatization is typically required to increase the volatility and thermal stability of the analyte. nih.govjst.go.jp A GC-MS method for Tiagabine involved methylation using a diazomethane (B1218177) derivative. nih.gov
However, the direct analysis of the highly polar and non-volatile this compound by GC is not feasible without extensive derivatization to make it suitable for the gas phase. This complex sample preparation, coupled with the thermal instability of the glucuronide moiety, makes GC a less favorable technique compared to LC for this specific metabolite. While GC-MS has been used for broad toxicological screening, its application is generally for less polar compounds or those that are easily derivatized. thermofisher.com
Mass Spectrometry (MS) Applications in Metabolite Analysis
Mass spectrometry is an indispensable tool for the identification and quantification of drug metabolites due to its high sensitivity and specificity. nih.govsci-hub.seresearchgate.netsemanticscholar.org
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantitative bioanalysis of drugs and their metabolites, including Tiagabine. nih.govtandfonline.comgoogle.com This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. sci-hub.seresearchgate.net
For acyl glucuronides, a common fragmentation pathway in positive ion mode involves the loss of the glucuronic acid moiety (176 Da) to produce the protonated aglycone (the parent drug). currentseparations.com In negative ion mode, characteristic fragments include the deprotonated aglycone and the glucuronic acid moiety itself. currentseparations.com The specific fragmentation pattern of this compound would be used to develop a highly selective MRM method for its detection and quantification in biological samples. nih.govkoreamed.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. nih.govsci-hub.sesemanticscholar.org This capability is extremely valuable for the identification of unknown metabolites and for confirming the identity of known metabolites like this compound. nih.govsci-hub.se Techniques like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry are common HRMS platforms. lcms.cz
In the context of Tiagabine analysis, HRMS has been used to identify degradation products. nih.gov The same approach can be applied to characterize its metabolites. By comparing the accurate mass of a detected ion with the theoretical mass of this compound, a confident identification can be made. HRMS can also be operated in a data-dependent MS/MS mode, where it automatically triggers fragmentation of detected ions, providing both accurate mass precursor and fragment ion information for structural elucidation. lcms.czthermofisher.com
Electrospray ionization (ESI) is the most commonly used ionization technique for LC-MS analysis of polar and non-volatile compounds like drug metabolites. nih.govsci-hub.sekoreamed.org It is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. sci-hub.se Both positive and negative ESI modes can be effective for the analysis of glucuronides. mdpi.com
The choice of ionization mode depends on the specific compound's structure and the desired sensitivity. For acyl glucuronides, both modes can yield valuable information. currentseparations.com The ESI process can sometimes induce in-source fragmentation of labile metabolites, where the glucuronide bond breaks within the ion source, which can complicate the analysis of the parent drug. nih.gov Careful optimization of the ESI source parameters, such as temperature and voltages, is necessary to minimize this effect and ensure accurate quantification. mdpi.commdpi.com
Table 2: Summary of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages | Reference |
|---|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Quantitative analysis. | High sensitivity and selectivity through Selected Reaction Monitoring (SRM). | nih.govtandfonline.comgoogle.com |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural confirmation. | Provides accurate mass measurement for elemental composition determination. | nih.govsci-hub.sesemanticscholar.org |
| Electrospray Ionization (ESI) | Ionization of polar, non-volatile analytes for MS analysis. | Soft ionization technique suitable for labile metabolites like glucuronides. | nih.govsci-hub.sekoreamed.org |
Sample Preparation and Matrix Effects for Glucuronide Analysis
The accurate measurement of this compound is highly dependent on the initial sample preparation. The primary objectives of this stage are to isolate the analyte from complex biological matrices (like plasma, urine, or bile), concentrate it to a level suitable for detection, and minimize the influence of interfering endogenous substances. mdpi.com Acyl glucuronides, as a class, are known for their hydrophilic nature and potential instability, which necessitates carefully optimized procedures. nih.gov
The selection of an appropriate extraction technique is paramount for achieving clean extracts and reliable quantification. The two most common methods employed for the isolation of glucuronide metabolites are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). mdpi.com
Solid Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from biological samples. mdpi.com For a hydrophilic and acidic metabolite like this compound, a mixed-mode or a specific polymeric sorbent is often chosen. The process involves conditioning the SPE cartridge, loading the pre-treated biological sample, washing away interfering components, and finally eluting the analyte of interest with a small volume of an appropriate solvent.
Table 1: Illustrative SPE Protocol for Acyl Glucuronide Extraction
| Step | Procedure | Rationale |
|---|---|---|
| Conditioning | Pass methanol followed by water/buffer through the cartridge. | To activate the sorbent and ensure reproducible interaction with the analyte. |
| Sample Loading | Load the pre-treated sample (e.g., acidified plasma) onto the cartridge at a controlled flow rate. | To allow for efficient binding of the analyte to the sorbent. |
| Washing | Wash with a weak organic solvent or acidic buffer. | To remove salts, proteins, phospholipids, and other matrix components without eluting the analyte. |
| Elution | Elute with a stronger organic solvent, often with a pH modifier (e.g., methanol with formic acid). | To disrupt the analyte-sorbent interaction and collect the purified metabolite. |
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which contains a carboxylic acid group from the glucuronic acid moiety, the pH of the aqueous phase is critical. Acidifying the sample protonates the carboxyl group, reducing the analyte's polarity and facilitating its extraction into an organic solvent like ethyl acetate or a mixture of ethers. lcms.cz
Matrix effects are a significant challenge in bioanalysis, particularly with sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Several strategies are employed to minimize matrix interference:
Efficient Sample Cleanup: The most direct approach is to remove interfering substances through optimized SPE or LLE protocols.
Chromatographic Separation: Developing a robust HPLC or UPLC method that chromatographically separates the analyte from the bulk of the matrix components is crucial. Gradient elution is often used to resolve the hydrophilic glucuronide from more lipophilic interferences.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound would be the ideal internal standard. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of matrix effects, allowing for accurate correction during data processing.
Dilution: In some cases, simply diluting the sample can significantly reduce the concentration of interfering substances, thereby mitigating matrix effects.
Method Validation and Performance Characteristics
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation is performed according to guidelines from regulatory bodies like the FDA and EMA.
Specificity is the ability of the method to detect and differentiate the analyte from other substances, including its parent drug (Tiagabine), related metabolites, and endogenous matrix components. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic retention time and the unique mass-to-charge (m/z) transitions of the precursor ion to one or more product ions, a technique known as Multiple Reaction Monitoring (MRM). Assays developed for tiagabine have demonstrated no interference from its metabolites, indicating that the glucuronide can be selectively measured. lcms.cz
Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified. For metabolite assays, the required sensitivity depends on the circulating concentrations of the metabolite.
Table 2: Representative Sensitivity Parameters for an Acyl Glucuronide LC-MS/MS Assay
| Parameter | Typical Value | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Lower Limit of Quantification (LLOQ) | 2 - 10 ng/mL | Precision (CV) ≤ 20%, Accuracy within 80-120% of nominal value. lcms.cz |
Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter or reproducibility of repeated measurements. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates and on different days.
Table 3: Representative Accuracy and Precision Data for this compound Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 5 | < 15% | ± 10% | < 18% | ± 12% |
| Low | 15 | < 10% | ± 8% | < 12% | ± 10% |
| Medium | 150 | < 8% | ± 5% | < 10% | ± 8% |
| High | 400 | < 7% | ± 6% | < 9% | ± 7% |
Note: This table presents illustrative data based on typical performance characteristics for validated LC-MS/MS assays for similar analytes. Acceptance criteria are generally a coefficient of variation (%CV) of ≤15% and a bias of within ±15% of the nominal value (≤20% and ±20% for the LLOQ). lcms.cz
Structural Characterization and Confirmation of Tiagabine Acyl β D Glucuronide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical determination of drug metabolites like Tiagabine (B1662831) Acyl-β-D-glucuronide. The formation of the acyl glucuronide occurs at the carboxylic acid moiety of tiagabine, creating an ester linkage with the C1 hydroxyl group of D-glucuronic acid. This structural change induces predictable alterations in the NMR spectrum compared to the parent drug.
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for unambiguous assignment.
¹H NMR: The proton spectrum would confirm the presence of both the tiagabine and glucuronide moieties. A key diagnostic signal is the anomeric proton (H-1') of the glucuronic acid ring. For a β-glucuronide, this proton typically appears as a doublet with a coupling constant (³J) of approximately 7-8 Hz. The chemical shifts of protons adjacent to the newly formed ester linkage in the tiagabine structure would also be affected.
¹³C NMR: The carbon spectrum provides complementary information. The anomeric carbon (C-1') signal for a β-glucuronide is typically found around 98-103 ppm. The carbonyl carbon of the newly formed ester linkage would also have a characteristic chemical shift.
2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing connectivity. An HMBC experiment would show a correlation between the anomeric proton (H-1') of the glucuronide and the carbonyl carbon of tiagabine, definitively confirming the site of glucuronidation. nih.gov The stereochemistry and positional isomerism, which can occur via acyl migration, can also be monitored and characterized using NMR approaches, often involving studies of the metabolite's stability in solution over time. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Tiagabine Acyl-β-D-glucuronide Note: These are predicted values based on known structures and may vary based on solvent and experimental conditions.
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Glucuronide | H-1' (Anomeric) | ~5.5 (d, J ≈ 7.5 Hz) | ~100 |
| H-2' | ~3.5-3.7 | ~73 | |
| H-3' | ~3.5-3.7 | ~76 | |
| H-4' | ~3.5-3.7 | ~71 | |
| H-5' | ~3.8-4.0 | ~76 | |
| Tiagabine | Carbonyl Carbon (Ester) | - | ~172 |
| Thiophene (B33073) Protons | ~6.8-7.5 | ~125-140 |
Complementary Use of High-Resolution Mass Spectrometry in Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful complementary technique to NMR, providing precise mass measurement that allows for the determination of the elemental composition of this compound. nih.gov This technique confirms the addition of the glucuronic acid moiety (C₆H₈O₆, mass = 176.0321 Da) to the parent tiagabine molecule (C₂₀H₂₅NO₂S₂, mass = 375.1327 Da).
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly using electrospray ionization (ESI), is the standard method for analyzing such metabolites. nih.govresearchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure through fragmentation analysis. The fragmentation of acyl glucuronides is well-characterized. nih.gov Key fragmentation pathways include:
Neutral Loss: A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, would be observed, resulting in a fragment ion corresponding to the parent drug, tiagabine.
Glucuronide Fragments: Diagnostic fragment ions from the glucuronide portion itself are typically seen at m/z 175 ([glucuronic acid - H]⁻) and m/z 113, which results from the further loss of H₂O and CO₂ from the m/z 175 ion. nih.govresearchgate.net
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (monoisotopic) | Description |
|---|---|---|---|
| [M-H]⁻ | C₂₆H₃₂NO₈S₂⁻ | 550.1575 | Deprotonated parent molecule |
| [M-H-176]⁻ | C₂₀H₂₄NO₂S₂⁻ | 374.1257 | Fragment after neutral loss of glucuronic acid |
| [C₆H₇O₆]⁻ | C₆H₇O₆⁻ | 175.0250 | Glucuronic acid fragment |
| [C₅H₅O₄]⁻ | C₅H₅O₄⁻ | 113.0244 | Secondary glucuronide fragment |
Infrared (IR) Spectroscopy and Other Spectroscopic Methods
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While not as detailed as NMR for full structure elucidation, it serves as a rapid method for confirming key structural features of this compound. The spectrum would be a composite of the features from both the tiagabine and glucuronide structures.
Key expected absorption bands would include:
A broad O-H stretching band around 3500-3200 cm⁻¹, characteristic of the multiple hydroxyl groups on the glucuronic acid moiety.
A strong C=O stretching band for the ester linkage, typically appearing around 1750-1735 cm⁻¹.
Another C=O stretching band from the carboxylic acid group of the glucuronide, around 1725-1700 cm⁻¹.
C-O stretching bands in the 1300-1000 cm⁻¹ region, associated with the ester and alcohol functionalities.
Bands corresponding to the thiophene rings (aromatic C-H and C=C stretching).
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3200 (broad) | O-H Stretch | Hydroxyl groups (Glucuronide) |
| 3100-3000 | C-H Stretch | Aromatic (Thiophene) |
| 2960-2850 | C-H Stretch | Aliphatic |
| 1750-1735 | C=O Stretch | Ester (Acyl linkage) |
| 1725-1700 | C=O Stretch | Carboxylic Acid (Glucuronide) |
| 1300-1000 | C-O Stretch | Ester, Alcohol, Ether |
Chemically Synthesized Standards for Definitive Identification
The ultimate confirmation of the structure of a metabolite is achieved by comparing its analytical data with that of a chemically synthesized, authentic standard. nih.gov The synthesis of this compound provides an unambiguous reference material, eliminating any doubt regarding its identity, including its stereochemistry and the position of the glucuronyl group.
A common synthetic strategy for 1-O-acyl-β-D-glucuronides involves the coupling of the carboxylic acid-containing drug with a suitably protected glucuronic acid donor. nih.gov A plausible route would be:
Protection: The hydroxyl groups of D-glucuronic acid are protected, often as acetyl or benzyl (B1604629) ethers, and the carboxylic acid is protected as a methyl ester, to prevent side reactions.
Activation: The anomeric position (C-1) is activated, for example, by converting it into a glycosyl bromide or a trichloroacetimidate (B1259523) donor.
Glycosylation: The protected and activated glucuronic acid donor is reacted with tiagabine. The presence of a participating group (like an acetyl group) at C-2 of the donor typically ensures the formation of the desired β-anomer via anchimeric assistance.
Deprotection: The protecting groups are removed under specific conditions (e.g., base hydrolysis for esters, hydrogenolysis for benzyl ethers) to yield the final product, this compound.
The synthesized standard is then analyzed using the same LC-MS and NMR methods as the isolated metabolite. A perfect match in retention time, mass spectra, fragmentation patterns, and NMR spectra provides definitive proof of the metabolite's structure.
Biochemical Reactivity and Stability of Tiagabine Acyl β D Glucuronide
Intramolecular Rearrangement Mechanisms
The ester bond in 1-O-β-acyl glucuronides is chemically labile, making these metabolites susceptible to spontaneous intramolecular rearrangements under physiological conditions. tandfonline.comnih.gov These non-enzymatic reactions result in the formation of various isomers and reactive species.
The most prominent intramolecular reaction for acyl glucuronides is acyl migration. acs.orgtandfonline.com This process involves the non-enzymatic transfer of the acyl group (the tiagabine (B1662831) moiety) from its initial C-1 anomeric position on the glucuronic acid ring to the adjacent hydroxyl groups at the C-2, C-3, and C-4 positions. nih.govtandfonline.com This rearrangement is a spontaneous, sequential process that occurs under physiological conditions (pH 7.4, 37°C). tandfonline.comacs.org
The process begins with the migration from the C-1 position to the C-2 position, followed by further migration to the C-3 and C-4 positions, creating a complex mixture of positional isomers. acs.orgnih.gov These isomers (2-O-, 3-O-, and 4-O-acyl glucuronides) are generally more stable than the initial 1-O-β-isomer but are not substrates for β-glucuronidase, an enzyme that can hydrolyze the 1-O-β form back to the parent drug. nih.govtandfonline.com The rate of acyl migration is a key indicator of the chemical reactivity of an acyl glucuronide and varies significantly between different drugs, as illustrated by their degradation half-lives. tandfonline.comresearchgate.net For example, studies on various drug acyl glucuronides show a wide range of stability.
Degradation Half-Lives of Various 1-O-β-Acyl Glucuronides (pH 7.4, 37°C)
| Acyl Glucuronide of | Half-Life (hours) | Reference |
|---|---|---|
| Probenecid | 0.27 | acs.org |
| Tolmetin | Fastest among tested NSAIDs | tandfonline.com |
| (R)-Ketoprofen | Shorter than (S)-isomer | tandfonline.com |
| (S)-Ketoprofen | ~2x longer than (R)-isomer | tandfonline.com |
This migration process also leads to the formation of α- and β-anomers for each positional isomer through mutarotation, further increasing the complexity of the metabolite mixture in biological systems. acs.orgnih.govnih.gov
Following acyl migration, the resulting positional isomers can undergo further structural changes. researchgate.net The 2-, 3-, and 4-O-acyl isomers can exist in equilibrium with an open-chain aldehyde form through a process known as ring-chain tautomerism. researchgate.netwashington.edu This reaction opens the pyranose ring of the glucuronic acid moiety, exposing a reactive aldehyde group. washington.edu
The generation of this aldehyde is a critical step in one of the proposed mechanisms for the covalent binding of acyl glucuronides to proteins, known as the glycation pathway. nih.govhyphadiscovery.com The aldehyde can react with primary amine groups in proteins, such as the ε-amino group of lysine (B10760008) residues, to form a Schiff base. nih.govresearchgate.net This intermediate can then undergo an Amadori rearrangement to form a stable, covalently bound protein adduct. researchgate.netwashington.edu However, some studies suggest that for many acyl glucuronides, direct nucleophilic displacement (transacylation) is a more favored pathway for protein adduction than the pathway involving aldehyde formation. nih.gov
Chemical Stability and Degradation Pathways
The chemical stability of Tiagabine Acyl-β-D-glucuronide, like all acyl glucuronides, is finite and highly dependent on environmental conditions. nih.govacs.org Its degradation proceeds primarily through two competing pathways: intramolecular acyl migration (as described above) and hydrolysis, which cleaves the ester bond to release the parent drug, tiagabine. nih.govtandfonline.com
The pH of the surrounding medium has a profound effect on the stability of acyl glucuronides. tandfonline.comnih.gov
Acidic pH (below ~4.5): In acidic conditions, acyl glucuronides are relatively stable, and both hydrolysis and acyl migration are significantly inhibited. nih.govresearchgate.net This is why samples for analysis are often stabilized by acidification. currentseparations.com
Neutral to Alkaline pH (pH 7.4 and above): At physiological pH (7.4) and in more alkaline conditions, acyl glucuronides become highly unstable and labile. nih.govnih.gov In this range, both acyl migration to positional isomers and hydrolysis to the parent carboxylic acid are accelerated. nih.gov Transacylation reactions with nucleophiles are also promoted at higher pH values. nih.gov
General Influence of pH on Acyl Glucuronide Stability
| pH Condition | Stability | Dominant Reactions |
|---|---|---|
| Acidic (e.g., pH < 4.5) | High | Minimal degradation, rearrangement, or hydrolysis. nih.gov |
| Neutral (e.g., pH 7.4) | Low / Labile | Rapid acyl migration and hydrolysis. nih.govnih.gov |
| Alkaline (e.g., pH > 8) | Very Low / Highly Labile | Accelerated acyl migration, hydrolysis, and transacylation. nih.govnih.gov |
Temperature is a critical factor governing the rate of chemical reactions, including the degradation of acyl glucuronides. tandfonline.comrsc.org The degradation process, which encompasses both hydrolysis and acyl migration, follows first-order kinetics. tandfonline.com
Low Temperatures (e.g., -20°C or below): Storing biological samples at low temperatures is essential to prevent the degradation and rearrangement of acyl glucuronides, ensuring accurate measurement. nih.gov
Physiological Temperature (37°C): At body temperature, the degradation kinetics are significantly faster. tandfonline.comacs.org Stability studies are typically conducted at 37°C to mimic physiological conditions and determine the metabolite's half-life in the body. acs.orgnih.gov An increase in temperature generally accelerates the rate of degradation. rsc.org
The composition of the biological medium (e.g., buffer, plasma, microsomal preparations) also influences the stability of acyl glucuronides. tandfonline.comacs.org Studies comparing degradation in simple buffer solutions versus human plasma have shown that the degradation can be faster in plasma. acs.orgnih.gov This is attributed to several factors:
Enzymatic Hydrolysis: Plasma and tissue contain enzymes such as esterases that can catalyze the hydrolysis of the acyl glucuronide ester bond, accelerating the release of the parent drug. tandfonline.com
Covalent Binding: Acyl glucuronides and their reactive isomers can covalently bind to nucleophilic sites on plasma proteins, particularly albumin. nih.govacs.org This covalent modification removes the glucuronide from the pool of circulating metabolites and represents an irreversible degradation pathway. nih.gov
Interaction with Endogenous Biomolecules
Mechanisms of Covalent Adduct Formation (e.g., transacylation, Schiff-base formation)
The formation of covalent adducts between acyl glucuronides, such as this compound, and endogenous biomolecules can occur through two primary mechanisms: transacylation and Schiff-base formation. mdpi.comwashington.edu
Transacylation is a direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl glucuronide by a nucleophilic group on a biomolecule, such as the thiol group of cysteine or the hydroxyl group of serine in proteins. This reaction results in the transfer of the tiagabine acyl group to the biomolecule and the release of glucuronic acid. liverpool.ac.uk
Schiff-base formation is a more complex, indirect mechanism that involves intramolecular rearrangement of the acyl glucuronide. washington.edu The initial 1-O-acyl-β-D-glucuronide can undergo acyl migration to form isomeric esters (2-O, 3-O, and 4-O). nih.gov These isomers can then open to form a reactive aldehyde. This aldehyde can subsequently react with a primary amine group, such as the ε-amino group of a lysine residue in a protein, to form a Schiff base (an imine). nih.govnih.gov This imine can be reversible but can also undergo further reactions to form a more stable, covalent adduct. washington.edu
The reactivity of acyl glucuronides and their propensity to undergo these reactions are influenced by both electronic and steric factors of the parent drug molecule. nih.gov
Reactivity Towards Proteins and Glutathione (B108866)
The electrophilic nature of this compound makes it susceptible to reaction with various nucleophilic sites on endogenous macromolecules, most notably proteins and the tripeptide glutathione (GSH). nih.gov
Reactivity with Proteins: Acyl glucuronides have been shown to covalently bind to a variety of proteins, with serum albumin being a major target due to its abundance in plasma and the presence of numerous nucleophilic residues. nih.govnih.gov Studies with other acyl glucuronides have demonstrated covalent binding to various proteins, including liver proteins. fda.gov The formation of these drug-protein adducts is a well-documented phenomenon for many drugs that form acyl glucuronide metabolites. nih.gov The binding can occur through either transacylation or Schiff-base formation, targeting nucleophilic amino acid residues like lysine, serine, and cysteine. mdpi.com
Reactivity with Glutathione: Glutathione is a critical endogenous antioxidant and plays a key role in the detoxification of reactive electrophiles. The thiol group of the cysteine residue in glutathione is a potent nucleophile that can react with acyl glucuronides. nih.gov This reaction, a form of transacylation, leads to the formation of a thioester conjugate, such as tiagabine-S-acyl-glutathione. nih.govresearchgate.net Studies with diclofenac (B195802) acyl glucuronide have shown that it can react with glutathione both in vitro and in vivo to form a corresponding S-acyl-glutathione conjugate. nih.gov This reaction represents a detoxification pathway, as it diverts the reactive acyl glucuronide from binding to proteins. However, the resulting thioester can itself be reactive. nih.gov
Implications for Metabolite Fate in Biological Systems
The biochemical reactivity of this compound has significant implications for its disposition and ultimate fate in biological systems. The formation of covalent adducts with proteins and glutathione alters the structure and properties of the metabolite, influencing its distribution, further metabolism, and excretion. tandfonline.com
The covalent binding to plasma proteins like albumin can affect the pharmacokinetic profile of the drug by creating a circulating reservoir of the drug conjugate. The formation of glutathione conjugates facilitates their elimination, often through biliary excretion. nih.gov
Preclinical Investigation of this compound Disposition and Fate
Following a comprehensive review of publicly available scientific literature, it has been determined that specific preclinical data focusing solely on the disposition and fate of the metabolite this compound is not available.
General metabolism studies of the parent drug, tiagabine, indicate that acyl glucuronidation is a recognized biotransformation pathway. Tiagabine is extensively metabolized in preclinical species, with very little of the unchanged parent drug being eliminated in urine or feces. The primary metabolic routes identified for tiagabine include thiophene (B33073) ring oxidation and the acyl glucuronidation of both the parent compound and its 5-oxo metabolite.
However, dedicated studies investigating the subsequent in vitro biotransformation, in vivo metabolic disposition, species-specific differences, and potential for enterohepatic recirculation of the this compound metabolite itself are not described in the retrieved scientific literature. Research has predominantly focused on the pharmacokinetics and pharmacodynamics of the parent drug, tiagabine.
Therefore, the specific information required to populate the detailed sections and subsections of the requested article—including hepatic and intestinal microsomal studies, the use of isolated hepatocytes to study the glucuronide metabolite, its species-specific elimination profiles, role in enterohepatic recirculation, and comparative metabolism across preclinical species—could not be located.
Preclinical Investigation of Tiagabine Acyl β D Glucuronide Disposition and Fate
Mechanistic Insights into Pharmacokinetic and Pharmacodynamic Linkages (Preclinical Focus)
Tiagabine (B1662831) undergoes extensive metabolism in preclinical species, primarily through two identified pathways: oxidation of the thiophene (B33073) ring to form the 5-oxo-tiagabine metabolite, and glucuronidation. The formation of Tiagabine Acyl-β-D-glucuronide represents a significant conjugation reaction for both the parent drug and its 5-oxo metabolite.
Influence on Parent Drug Metabolic Clearance
The formation of this compound is an integral part of the metabolic clearance of tiagabine. In preclinical animal models, tiagabine is extensively metabolized, with very little of the unchanged parent drug being eliminated in urine or feces. The process of glucuronidation, which is a phase II metabolic reaction, transforms tiagabine into a more water-soluble compound, thereby facilitating its excretion from the body.
Preclinical studies in dogs have highlighted the importance of biliary excretion for tiagabine and its metabolites. Notably, this compound has been identified as the primary metabolite in the bile of dogs, accounting for a significant portion of the administered dose. This indicates that the formation of this acyl glucuronide is a key step in the hepatic clearance and subsequent biliary elimination of tiagabine in this preclinical species.
Table 1: Preclinical Pharmacokinetic Parameters of Tiagabine in Various Species
| Species | Route | Dose | T1/2 (hours) | Clearance | Bioavailability (%) |
| Mouse | IV | 5 mg/kg | 0.8 | 2.8-3.1 L/h/kg | - |
| Rat | IV | 10 mg/kg | 0.5-1.8 | 0.8-2.2 L/h/kg | - |
| Dog | IV | 1 mg/kg | 0.8 | 1.1 L/h/kg | - |
| Mouse | Oral | 20 mg/kg | 3.3-5.8 | - | 92 |
| Rat | Oral | 9-40 mg/kg | 1.6-4.5 | - | 25-30 |
| Dog | Oral | 1 mg/kg | 0.8-2.3 | - | 50 |
This table presents general pharmacokinetic parameters of the parent drug, tiagabine, in different preclinical species. Specific data on the pharmacokinetics of this compound are limited.
Potential for Glucuronide-Mediated Enzyme Modulation (e.g., inhibition of drug-metabolizing enzymes and transporters)
The chemical nature of acyl glucuronides, including this compound, suggests a potential for interaction with drug-metabolizing enzymes and transporters. Acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins, including enzymes, which can lead to their inhibition.
While direct preclinical evidence of this compound inhibiting drug-metabolizing enzymes is not available in the reviewed literature, the potential for such interactions should be considered based on the properties of this class of metabolites. For instance, some acyl glucuronides have been shown to be inhibitors of cytochrome P450 (CYP) enzymes. Given that tiagabine is a substrate for CYP3A4, any inhibitory effect of its acyl glucuronide on this enzyme could potentially alter its own metabolism or that of co-administered drugs that are also CYP3A4 substrates.
Furthermore, the disposition of glucuronide conjugates is often dependent on efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in the liver and facilitate the transport of metabolites into the bile. It is plausible that this compound is a substrate for these transporters, which would be consistent with its observed high concentration in the bile of dogs. Any inhibition of these transporters by other drugs could potentially lead to an accumulation of the acyl glucuronide within the hepatocytes, which could increase the risk of cellular toxicity. Conversely, if this compound itself acts as an inhibitor of these transporters, it could affect the biliary excretion of other compounds.
Table 2: Potential Interactions of Acyl Glucuronides with Drug Metabolizing Enzymes and Transporters
| Interaction Type | Potential Target | Potential Consequence |
| Enzyme Inhibition | Cytochrome P450 (e.g., CYP3A4) | Altered metabolism of parent drug or co-administered drugs. |
| Transporter Inhibition | MRP2, BCRP | Decreased biliary excretion of other substrates, potential for cholestasis. |
| Transporter Substrate | MRP2, BCRP | Elimination dependent on transporter function; potential for drug-drug interactions with transporter inhibitors. |
This table outlines the theoretical potential for interactions based on the general characteristics of acyl glucuronides. Specific preclinical data for this compound are needed for confirmation.
Theoretical and Computational Approaches in Acyl Glucuronide Research
Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties. In the context of acyl glucuronides, QSPR models are particularly useful for predicting their reactivity and stability, which are key determinants of their potential to cause adverse effects. The degradation half-life of an acyl glucuronide is a critical parameter that reflects its stability, and QSPR models have been developed to predict this value based on various molecular descriptors. nih.gov
The reactivity of acyl glucuronides is associated with their susceptibility to hydrolysis and acyl migration. researchgate.net Predictive models for the degradation half-life of these metabolites can, therefore, serve as an early indicator of potential idiosyncratic drug toxicity. nih.gov A linear model for the quantitative prediction of the half-lives of acyl glucuronidated drug-like compounds has been developed, revealing that several molecular features are important in determining their stability. nih.gov These include the number of total quaternary carbons, the complexity of any ring structures in the compound, Sanderson electronegativities, and the dipole moment of the molecule. nih.gov
Another approach has been to establish a correlation between the degradation half-life of the acyl glucuronide and the hydrolysis half-life of the more easily synthesized methyl ester derivative of the parent drug. nih.gov This allows for a more rapid assessment of potential reactivity. Furthermore, a completely in silico prediction of acyl glucuronide reactivity has been achieved by correlating the methyl ester hydrolysis half-life with the predicted 13C NMR chemical shift of the carbonyl carbon, along with steric descriptors. nih.gov
For Tiagabine (B1662831) Acyl-β-D-glucuronide, a QSPR model could be applied to predict its stability. By calculating the relevant molecular descriptors for tiagabine, it would be possible to estimate the degradation half-life of its acyl glucuronide metabolite. This would provide valuable information about its potential for reactivity and covalent binding to proteins.
Table 1: Hypothetical QSPR Descriptors for Predicting the Stability of Tiagabine Acyl-β-D-glucuronide
| Descriptor | Hypothetical Value for Tiagabine | Influence on Acyl Glucuronide Stability |
| Number of Quaternary Carbons | Low | Increased Stability |
| Ring Complexity | High | Decreased Stability |
| Sanderson Electronegativity | Moderate | Influences electronic environment of the ester linkage |
| Dipole Moment | Moderate | Affects intramolecular interactions and hydrolysis rates |
| Predicted 13C NMR Shift (C=O) | Specific ppm value | Correlates with electrophilicity and susceptibility to nucleophilic attack |
Molecular Modeling of UGT-Substrate Interactions
Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful tools for investigating the interactions between enzymes and their substrates at an atomic level. nih.govnih.gov In the case of this compound, these methods can be used to understand how the parent drug, tiagabine, binds to the active site of UDP-glucuronosyltransferase (UGT) enzymes to form the glucuronide conjugate.
Due to the challenges in crystallizing membrane-bound proteins like UGTs, homology modeling is often employed to generate a three-dimensional structure of the enzyme. acs.org These models are built using the known crystal structures of related proteins as templates. Once a reliable model of the UGT enzyme is obtained, molecular docking can be used to predict the binding pose of tiagabine within the active site. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and catalysis. mdpi.com
A hypothetical model of tiagabine binding to a UGT active site could be constructed. Key residues within the UGT binding pocket would likely interact with the carboxylic acid moiety of tiagabine, positioning it for nucleophilic attack by the glucuronic acid donor substrate.
Table 2: Hypothetical Key Amino Acid Residues in a UGT Active Site Interacting with Tiagabine
| UGT Amino Acid Residue | Type of Interaction with Tiagabine | Potential Role in Glucuronidation |
| Histidine | Hydrogen Bond | Acts as a catalytic base to deprotonate the carboxylic acid |
| Lysine (B10760008)/Arginine | Ionic Interaction | Stabilizes the negatively charged carboxylate of tiagabine |
| Phenylalanine/Leucine | Hydrophobic Interaction | Contributes to the binding and orientation of the lipophilic portions of tiagabine |
| Serine/Threonine | Hydrogen Bond | Orients the UDP-glucuronic acid donor substrate |
Computational Prediction of Metabolic Pathways and Products
In silico tools for metabolism prediction have become increasingly sophisticated, allowing for the anticipation of the metabolic fate of drug candidates. optibrium.comoptibrium.com These software programs utilize various approaches, including rule-based expert systems, machine learning algorithms, and quantum mechanical calculations, to predict the products of both Phase I and Phase II metabolism.
Software such as MetaSite, Meteor Nexus, and Semeta can predict the sites of metabolism on a molecule and the likely metabolites that will be formed. optibrium.comoptibrium.commoldiscovery.com For this compound, these tools could be used to predict whether the conjugate is likely to undergo further metabolic transformations. For example, the glucuronide could be a substrate for hydrolysis, reverting back to tiagabine. Alternatively, other parts of the tiagabine molecule within the conjugate could be susceptible to further Phase I oxidation or other Phase II conjugation reactions.
The use of these computational tools can aid in the early identification of potential drug-drug interactions and can help in designing molecules with a more favorable metabolic profile. By predicting the metabolic pathways of this compound, researchers can gain a more complete picture of its disposition in the body.
Table 3: Examples of In Silico Tools for Metabolic Pathway Prediction
| Software Tool | Methodology | Predicted Output |
| MetaSite | Pseudo-docking approach to identify sites of metabolism | "Hot spots" for metabolism, structures of likely metabolites |
| Meteor Nexus | Knowledge-based expert system | Identification of metabolites based on known biotransformations |
| Semeta | Models for Phase I and Phase II metabolism | Prediction of metabolic routes, sites, products, and lability |
Future Research Directions for Tiagabine Acyl β D Glucuronide
Comprehensive Mapping of Specific UGT Isoform Contributions to Tiagabine (B1662831) Glucuronidation
While it is known that tiagabine undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Tiagabine Acyl-β-D-glucuronide have not been exhaustively characterized. The UGT superfamily consists of multiple isoforms with distinct but often overlapping substrate specificities, primarily from the UGT1A and UGT2B families, which are responsible for metabolizing the majority of xenobiotics. nih.govnih.gov Although UGT1A1 has been suggested as a potential contributor to tiagabine metabolism, a comprehensive mapping is required. drugbank.com
Future research should focus on reaction phenotyping studies using a panel of recombinant human UGT isoforms to precisely identify which enzymes exhibit the highest catalytic activity towards tiagabine. Such studies would elucidate whether a single isoform is predominantly responsible or if multiple UGTs contribute significantly to its glucuronidation. Understanding the specific UGT contributions is fundamental for predicting potential drug-drug interactions and interindividual variability in tiagabine metabolism due to genetic polymorphisms in UGT enzymes. nih.gov
Table 1: Key UGT Isoforms Involved in Acyl Glucuronidation of Carboxylic Acid Drugs
| UGT Isoform | Substrate Examples (Carboxylic Acids) | Primary Tissue Expression |
|---|---|---|
| UGT1A1 | Bilirubin, SN-38 (Irinotecan metabolite) | Liver, Intestine |
| UGT1A3 | Ketoprofen, Valproic Acid | Liver, Intestine |
| UGT1A9 | Mycophenolic Acid, Diclofenac (B195802) | Liver, Kidney |
| UGT2B7 | Zomepirac, Ibuprofen, Morphine | Liver, Kidney, Intestine |
This table provides examples of UGT isoforms known to metabolize drugs containing carboxylic acid moieties, highlighting potential candidates for tiagabine glucuronidation research.
Development of Advanced Analytical Techniques for Distinguishing Acyl Glucuronide Isomers in Complex Biological Matrices
A significant challenge in the study of acyl glucuronides is their inherent chemical instability. nih.gov The initial 1-O-β-acyl glucuronide can undergo intramolecular acyl migration at physiological pH, where the tiagabine moiety moves from the C-1 position of the glucuronic acid ring to the C-2, C-3, or C-4 positions, forming various positional isomers. currentseparations.com These isomers have different chemical properties and stabilities, making their separation and quantification in biological samples like plasma or urine a considerable analytical hurdle. researchgate.net
Future research must prioritize the development and refinement of sophisticated bioanalytical methods. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, further advancements are needed. currentseparations.comnih.gov This includes exploring novel chromatographic techniques with advanced column chemistries and gradient elution profiles for optimal isomer separation. currentseparations.com High-resolution mass spectrometry (HRMS) could be employed for more definitive structural identification. Furthermore, chemical derivatization strategies that stabilize the isomers or introduce unique mass shifts could be developed to facilitate their distinction. nih.gov Meticulous sample handling protocols, including immediate acidification and storage at ultra-low temperatures, are critical to prevent ex vivo isomerization and hydrolysis, ensuring the accurate measurement of each isomer in its native state. scispace.com
Table 2: Challenges and Strategies in the Bioanalysis of Acyl Glucuronide Isomers
| Analytical Challenge | Future Research/Methodological Strategy |
|---|---|
| Chemical Instability (Hydrolysis) | Immediate sample acidification (e.g., to pH 3-4) and storage at ≤ -70°C to minimize degradation back to the parent drug. scispace.com |
| Acyl Migration (Isomerization) | Development of advanced chromatographic methods (e.g., UPLC, chiral columns) for enhanced separation of positional isomers. currentseparations.com |
| Co-elution of Isomers | Utilization of high-resolution mass spectrometry (HRMS) for accurate mass measurement and fragmentation analysis to differentiate isomers. |
| In-source Fragmentation in MS | Optimization of mass spectrometer source conditions (e.g., using gentler ionization techniques) to prevent fragmentation back to the aglycone. researchgate.net |
| Lack of Authentic Standards | Advanced synthetic or biosynthetic (e.g., using microbial catalysts) methods to produce pure isomer standards for method validation. hyphadiscovery.com |
Further Mechanistic Characterization of Acyl Glucuronide Rearrangement and Adduct Formation Pathways
The reactivity of this compound extends beyond simple isomerization. The isomers are electrophilic and can covalently bind to nucleophilic residues on proteins, forming drug-protein adducts. This process can occur through two primary mechanisms:
Transacylation: A direct nucleophilic attack by a protein (e.g., on a lysine (B10760008) or cysteine residue) on the ester linkage of the acyl glucuronide, resulting in the transfer of the tiagabine moiety to the protein and displacement of glucuronic acid. nih.govnih.gov
Glycation: This pathway is initiated by acyl migration. Following rearrangement to the 2-, 3-, or 4-positional isomers, the glucuronic acid ring can open to form a reactive aldehyde. This aldehyde can then react with protein amino groups (e.g., lysine) to form a Schiff base, which can subsequently undergo an Amadori rearrangement to form a stable protein adduct. nih.govresearchgate.net
Refinement of In Vitro to In Vivo Extrapolation (IVIVE) Models for Tiagabine Glucuronidation
Predicting the in vivo clearance of drugs metabolized by UGTs from in vitro data is notoriously complex and often results in significant underprediction. benthamdirect.comnih.gov This challenge stems from several factors, including the "latency" of UGT enzymes, which are located within the lumen of the endoplasmic reticulum in microsomes, creating a barrier for substrate and cofactor access. benthamdirect.com While detergents like alamethicin (B1591596) are used in vitro to activate the enzymes, this may not perfectly replicate the in vivo cellular environment. benthamdirect.com
A key area for future research is the development of more reliable IVIVE models for tiagabine glucuronidation. This involves moving beyond simple microsomal models to more integrated systems. The use of primary human hepatocytes, particularly in long-term co-culture models that better maintain UGT expression and activity, shows promise for improving the accuracy of clearance predictions. nih.govunifr.ch By comparing in vitro clearance data from various systems (microsomes, S9 fractions, suspended hepatocytes, co-cultured hepatocytes) with observed in vivo data, more robust scaling factors and physiological models can be developed. Refined models will better account for the complexities of UGT kinetics and transport processes, leading to more accurate predictions of tiagabine's metabolic fate in humans.
Investigation of Comparative Metabolic Profiles in Additional Preclinical Models
Pharmacokinetic data for tiagabine has shown considerable variability across different preclinical species. For instance, clearance and bioavailability differ significantly between mice, rats, dogs, and humans. fda.gov While tiagabine has been evaluated in various seizure models in rodents and non-human primates, a detailed comparative analysis of its metabolic profile, specifically focusing on the formation and fate of this compound, is lacking. nih.govnih.gov
Future research should conduct comprehensive metabolic profiling in multiple preclinical species (e.g., rats, dogs, non-human primates). These studies should aim to identify and quantify the full spectrum of metabolites, with a particular focus on the acyl glucuronide and its isomers. Such comparative data would help elucidate species-specific differences in UGT activity and expression. A deeper understanding of these differences is essential for selecting the most appropriate animal model for toxicological studies and for improving the extrapolation of preclinical metabolic data to predict the disposition of this compound in humans.
Table 3: Comparison of Tiagabine Pharmacokinetic Parameters in Different Species (Single Dose)
| Species | Clearance (L/h/kg) | Elimination Half-Life (t½) | Oral Bioavailability (%) |
|---|---|---|---|
| Mouse | 2.8 - 3.1 | 0.8 h | 92% |
| Rat | 0.8 - 2.2 | 0.5 - 1.8 h | 25 - 30% |
| Dog | 1.1 | 0.8 h | 50% |
| Human | 0.09 | 7 - 10 h | 90% |
Data adapted from FDA pharmacology review documents, highlighting the significant interspecies differences that warrant further metabolic investigation. fda.gov
Q & A
Q. How is Tiagabine Acyl-β-D-glucuronide identified and quantified in biological matrices, and what methodological considerations are critical for reproducibility?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with Strata-X cartridges for metabolite isolation, as validated for indomethacin acyl-β-D-glucuronide in urine and feces . Acidify samples with formic acid to stabilize the glucuronide conjugate during extraction.
- Chromatography : Optimize reversed-phase HPLC or UHPLC with a C18 column. Reference Tiagabine Hydrochloride methods (USP 29), which specify mobile phases of acetonitrile and phosphate buffer, adjusted for glucuronide polarity .
- Detection : Employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. For example, clopidogrel acyl-β-D-glucuronide was analyzed using a QqQ mass spectrometer with electrospray ionization (ESI) .
- Validation : Include recovery studies (≥85%), limit of quantification (LOQ < 10 ng/mL), and matrix effect evaluations to address ion suppression/enhancement .
Q. What metabolic pathways and enzymes are involved in this compound formation?
Answer:
- Enzymatic Synthesis : Hepatic UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B isoforms, catalyze glucuronidation. For example, ibuprofen acyl-glucuronide formation is mediated by UGT2B7 .
- Cofactor Dependency : Validate reactions using uridine 5′-diphosphoglucuronic acid (UDPGA) in human liver microsomes (HLMs). Monitor pH (7.4) and temperature (37°C) to mimic physiological conditions .
- Competing Pathways : Assess potential hydrolysis by β-glucuronidase in gut microbiota, which may reduce metabolite stability in fecal samples .
Q. What analytical challenges arise from the structural instability of this compound?
Answer:
- Hydrolysis : The β-ester bond is prone to hydrolysis at neutral/basic pH. Stabilize samples with cold storage (2–8°C) and acidification (pH 3–4) during processing .
- Intramolecular Rearrangement : Acyl migration can generate positional isomers. Use kinetic studies to monitor isomerization rates, as done for atorvastatin acyl-glucuronide .
- Diastereomer Separation : Employ chiral chromatography or HILIC columns to resolve diastereomers, as demonstrated for fenofibrate acyl-glucuronide .
Advanced Research Questions
Q. How does this compound interact with hepatic cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
Answer:
- Enzyme Binding : Conduct spectral binding assays (e.g., CO difference spectroscopy) to measure affinity for CYP isoforms like CYP2C8. Clopidogrel acyl-β-D-glucuronide showed time-dependent CYP2C8 inactivation, with values calculated at varying inhibitor concentrations .
- Mechanistic Studies : Use recombinant CYP enzymes to isolate interactions. For example, indomethacin acyl-glucuronide lacked TRPA1 antagonism in hTRPA1-HEK293 cells, highlighting metabolite-specific effects .
- Clinical Relevance : Cross-validate findings with physiologically based pharmacokinetic (PBPK) models to predict in vivo interactions.
Q. How can researchers resolve contradictions in the reported pharmacological activity of acyl-glucuronide metabolites?
Answer:
- Functional Assays : Test calcium flux or cAMP responses in TRPA1-expressing cells, as done for ibuprofen vs. indomethacin acyl-glucuronides . Negative results (e.g., no TRPA1 modulation) may reflect structural constraints (e.g., steric hindrance).
- Metabolite Stability : Compare activity before/after incubation in plasma or buffer to distinguish direct effects from hydrolysis artifacts .
- Data Normalization : Express activity relative to parent drug concentrations to account for metabolic interconversion .
Q. What strategies optimize chromatographic separation of this compound diastereomers?
Answer:
- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) or hydrophilic interaction liquid chromatography (HILIC) for polar diastereomers .
- Mobile Phase : Adjust acetonitrile/ammonium acetate ratios (e.g., 85:15 v/v) to enhance resolution. For example, fenofibrate acyl-glucuronide diastereomers were resolved with a 0.1% formic acid gradient .
- Detection Parameters : Set MS/MS transitions to differentiate isomers based on fragmentation patterns (e.g., m/z 757 → 481 for atorvastatin acyl-glucuronide) .
Q. Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
